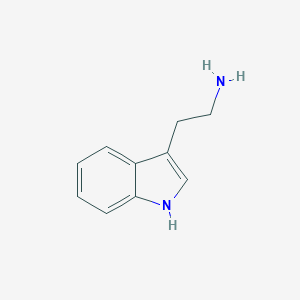

Tryptamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYDQYYACXCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Record name | tryptamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tryptamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate) | |

| Record name | Tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2075340 | |

| Record name | Tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61-54-1 | |

| Record name | Tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(indol-3-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422ZU9N5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 119 °C | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tryptamine: A Versatile Precursor for the Synthesis of Bioactive Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tryptamine, a monoamine alkaloid derived from the essential amino acid tryptophan, serves as a crucial molecular scaffold for a vast array of biologically active alkaloids with significant therapeutic and research applications. Its indole (B1671886) ring structure is the foundational element for neurotransmitters, hormones, and psychoactive compounds. This technical guide provides a comprehensive overview of this compound's role as a precursor in the biosynthesis and synthetic production of key alkaloids, including serotonin (B10506), melatonin, N,N-dimethylthis compound (DMT), and psilocybin. The guide details biosynthetic pathways, experimental protocols, quantitative data on synthesis yields, and the signaling pathways through which these molecules exert their physiological effects.

The Central Role of Tryptophan Decarboxylase

The gateway to the diverse world of this compound-derived alkaloids is the enzymatic decarboxylation of L-tryptophan. This critical step is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1] TDC removes the carboxyl group from tryptophan to yield this compound, which then becomes available as a substrate for a variety of downstream enzymatic modifications.[2][3] The activity of TDC is a key regulatory point in the biosynthesis of these alkaloids in plants, fungi, and even engineered microorganisms.[4][5]

Biosynthetic Pathways from this compound

This compound is the common precursor to a range of physiologically important and pharmacologically relevant alkaloids. The following sections outline the biosynthetic pathways for several key examples.

Serotonin and Melatonin

In some organisms, this compound can be hydroxylated to form serotonin (5-hydroxythis compound), a pivotal neurotransmitter in the central nervous system that regulates mood, appetite, and sleep.[6] However, the primary route for serotonin biosynthesis in mammals involves the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation.[7][8]

Melatonin (N-acetyl-5-methoxythis compound), the hormone primarily known for regulating the sleep-wake cycle, is synthesized from serotonin.[9][10] The pathway involves two enzymatic steps: N-acetylation of serotonin by arylalkylamine N-acetyltransferase (AANAT) and subsequent O-methylation by acetylserotonin O-methyltransferase (ASMT).[11]

N,N-Dimethylthis compound (DMT)

The potent psychedelic compound N,N-dimethylthis compound (DMT) is synthesized from this compound through the action of the enzyme indolethylamine-N-methyltransferase (INMT).[12] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to perform two successive methylation steps on the amino group of this compound, first forming N-methylthis compound (NMT) and then DMT.[13]

Psilocybin

In psychoactive mushrooms of the genus Psilocybe, this compound is a key intermediate in the biosynthesis of psilocybin (4-phosphoryloxy-N,N-dimethylthis compound).[14][15] The pathway involves a hydroxylation step at the 4-position of the indole ring, followed by phosphorylation and N,N-dimethylation. The enzyme PsiH, a monooxygenase, hydroxylates this compound to 4-hydroxythis compound.[16] Subsequently, the kinase PsiK phosphorylates 4-hydroxythis compound, and the methyltransferase PsiM catalyzes the final two methylation steps to yield psilocybin.[3][12]

Quantitative Analysis of Alkaloid Synthesis

The yield of this compound-derived alkaloids can vary significantly depending on the synthetic strategy employed, ranging from chemical synthesis to metabolic engineering in microbial hosts.

| Alkaloid | Synthesis Method | Precursor/Strain | Yield | Reference |

| This compound | Decarboxylation in Diphenyl Ether | DL-Tryptophan | 57% | [17] |

| DMT | Continuous Flow Synthesis (Fischer Indole) | - | 93% (fumarate salt) | [6][18] |

| Psilocybin | Heterologous production in S. cerevisiae | Engineered Yeast | 627 ± 140 mg/L | [16][19] |

| 5-MeO-DMT | Fischer Indole Reaction | - | 49% (succinate salt) | [20] |

| Psilocybin | In vitro enzymatic synthesis | 4-hydroxy-L-tryptophan | 26% | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis of this compound from Tryptophan

A common laboratory-scale synthesis of this compound involves the decarboxylation of tryptophan in a high-boiling solvent.

Protocol: Decarboxylation in Diphenyl Ether [17]

-

Add DL-Tryptophan (1.0 g) to diphenyl ether (50 ml) in a flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 1 hour under a nitrogen atmosphere.

-

Cool the mixture and extract with 2N aqueous hydrochloric acid (3 x 40 ml).

-

Wash the aqueous extract with ether.

-

Basify the aqueous layer with 6N NaOH.

-

Extract the product with ether (5 x 50 ml).

-

Wash the combined ether extracts with water and brine, then dry over sodium sulfate.

-

Remove the solvent in vacuo to yield crude this compound.

-

Recrystallize from benzene (B151609) to obtain purified this compound.

Heterologous Production of Psilocybin in Saccharomyces cerevisiae

Metabolic engineering of yeast offers a promising platform for the sustainable production of psilocybin.

Workflow for Heterologous Production [16][21][22]

-

Strain Engineering: Introduce the psilocybin biosynthetic genes (PsiD, PsiH, PsiK, PsiM) from Psilocybe cubensis into a suitable S. cerevisiae host strain. Codon optimization of the genes for yeast expression is recommended.

-

Promoter Selection: Place the expression of these genes under the control of strong constitutive or inducible promoters to ensure high levels of transcription.

-

Precursor Supply Enhancement: Engineer the host's native tryptophan biosynthetic pathway to increase the intracellular pool of L-tryptophan, the initial precursor. This may involve overexpressing key enzymes in the shikimate pathway.

-

Fermentation: Cultivate the engineered yeast strain in a suitable fermentation medium. Fed-batch fermentation strategies can be employed to achieve higher cell densities and product titers.

-

Extraction and Purification: After fermentation, harvest the yeast cells and extract the psilocybin. Purification can be achieved through chromatographic methods.

Purification of this compound Derivatives

Purification of this compound and its derivatives is crucial for obtaining high-purity compounds for research and clinical applications. A common method involves acid-base extraction followed by crystallization or chromatography.[8][17][23]

General Purification Protocol

-

Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

-

Wash the organic phase with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and transfer it to the aqueous phase.

-

Separate the aqueous phase and wash it with fresh organic solvent to remove non-basic impurities.

-

Basify the aqueous phase with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the free base into an organic solvent.

-

Dry the organic extract over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Evaporate the solvent to yield the purified free base.

-

Further purification can be achieved by crystallization from a suitable solvent or by column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its derivatives.[24]

Enzyme Assay for Tryptophan Decarboxylase (TDC) The activity of TDC can be quantified by measuring the rate of this compound formation from tryptophan.

Fluorometric Assay Protocol [25]

-

Prepare a reaction mixture containing a suitable buffer (e.g., PBS, pH 7.6), pyridoxal 5'-phosphate (PLP), and L-tryptophan.

-

Initiate the reaction by adding the enzyme preparation (e.g., crude plant extract or purified enzyme).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., chilled methanol).

-

Centrifuge to remove precipitated protein.

-

Make the supernatant basic (pH ≥ 11) and extract the this compound into an organic solvent (e.g., ethyl acetate).

-

Measure the fluorescence of the organic phase (excitation ~280 nm, emission ~350 nm).

-

Quantify the amount of this compound produced by comparing the fluorescence to a standard curve.

Signaling Pathways of this compound-Derived Alkaloids

Many this compound-derived alkaloids exert their biological effects by interacting with specific G-protein coupled receptors (GPCRs).

Serotonin 5-HT2A Receptor Signaling

Psychedelic tryptamines such as DMT and psilocin (the active metabolite of psilocybin) are potent agonists of the serotonin 5-HT2A receptor.[2][26] Activation of this receptor leads to the stimulation of the Gq/11 signaling cascade.

Melatonin Receptor Signaling

Melatonin mediates its effects through two high-affinity GPCRs, MT1 and MT2.[27][28] Both receptors are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[29][30]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Continuous flow synthesis of N,N-dimethylthis compound (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msudenver.edu [msudenver.edu]

- 8. US2943093A - Process of purifying this compound com- - Google Patents [patents.google.com]

- 9. Quantitative analysis of substituted N,N-dimethyl-tryptamines in the presence of natural type XII alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction of N,N-Dimethylthis compound with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Psilocybin Synthesis by Co‐Immobilized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]

- 14. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic engineering of Saccharomyces cerevisiae for the de novo production of psilocybin and related this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound from Tryptophan - [www.rhodium.ws] [erowid.org]

- 18. Continuous flow synthesis of N,N-dimethylthis compound (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FI20185254A1 - Heterologous production of psilocybin - Google Patents [patents.google.com]

- 22. Magic Yeasts and How to Make Them Produce Psilocybin - MIND Blog [mind-foundation.org]

- 23. jocpr.com [jocpr.com]

- 24. Metabolism and toxicologic analysis of this compound-derived drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Direct fluorometry of phase-extracted this compound-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 27. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Melatonin - Wikipedia [en.wikipedia.org]

- 29. thieme-connect.com [thieme-connect.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous Function of Tryptamine in the Mammalian Brain

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the synthesis, metabolism, neurochemistry, and physiological roles of endogenous tryptamine in the mammalian central nervous system. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

This compound is an endogenous monoamine, structurally related to the essential amino acid L-tryptophan and the neurotransmitter serotonin (B10506) (5-hydroxythis compound, 5-HT).[1][2] For many years, it was considered merely a metabolic byproduct, but a growing body of evidence now supports its role as an active neuromodulator or neurotransmitter in the mammalian brain.[3][4] As a "trace amine," it is present at very low concentrations compared to classical neurotransmitters.[3][5] However, its potent activity at specific receptors, rapid turnover, and intricate relationship with major neurotransmitter systems indicate it has important and distinct functions in central neurotransmission.[3] This guide synthesizes current knowledge on the endogenous functions of this compound, focusing on its synthesis, receptor pharmacology, signaling pathways, and the methodologies used for its study.

Biosynthesis and Metabolism

The neurochemistry of this compound is characterized by its direct synthesis from a crucial dietary amino acid and an exceptionally rapid rate of degradation, which dictates its transient and highly regulated signaling capacity.

Synthesis

Endogenous this compound is synthesized in the mammalian brain from L-tryptophan. This conversion is a single-step enzymatic reaction catalyzed by aromatic L-amino acid decarboxylase (AADC), the same enzyme involved in the synthesis of serotonin and dopamine.[6][7] Unlike serotonin synthesis, which is rate-limited by tryptophan hydroxylase, this compound formation is directly dependent on the availability of its precursor, L-tryptophan.[8] Therefore, factors influencing brain tryptophan levels, such as diet and transport across the blood-brain barrier, can significantly impact the rate of this compound synthesis.[8]

Metabolism

This compound is primarily and rapidly metabolized through oxidative deamination by monoamine oxidase (MAO), particularly MAO-A and MAO-B, to form indole-3-acetaldehyde.[3][6] This rapid degradation results in an extremely short half-life, estimated to be as brief as 0.9 to 1.6 minutes in the rodent brain and spinal cord.[9] This high turnover rate suggests that this compound's physiological effects are likely localized and transient, requiring continuous synthesis to maintain its influence.[3] Pharmacological inhibition of MAO can lead to a dramatic, up to 300-fold, increase in brain this compound levels, highlighting the critical role of this enzyme in regulating its concentration.[6]

Caption: Synthesis of this compound from L-tryptophan and its primary metabolic pathway.

Quantitative Data: Distribution and Receptor Affinity

The function of this compound is closely linked to its concentration in specific brain regions and its binding affinity for various receptors.

Table 1: Endogenous this compound Concentrations in Rodent Brain

Endogenous levels of this compound are typically in the low nanogram per gram (ng/g) or picomolar range, with notable regional variations.

| Brain Region | Species | Concentration (ng/g tissue) | Reference(s) |

| Caudate Nucleus | Mouse | 2.5 | [9] |

| Whole Brain | Rat | 0.60 ± 0.06 | [10][11] |

| Whole Brain | Mouse | 0.5 | [9] |

| Hypothalamus | Mouse | < 0.5 | [9] |

| Hippocampus | Mouse | < 0.7 | [9] |

| Brain Stem | Mouse | < 0.4 | [9] |

| Spinal Cord | Mouse | 0.3 | [9] |

| Spinal Cord | Rat | 0.3 | [9] |

Table 2: Effects of Pharmacological Agents on this compound Levels

Pharmacological manipulation drastically alters this compound concentrations, underscoring its dynamic regulation.

| Agent(s) | Species | Tissue | Fold Increase / Final Concentration | Reference(s) |

| Pargyline (MAO Inhibitor) | Mouse | Whole Brain | 22.8 ng/g (from 0.5 ng/g) | [9] |

| Pargyline (MAO Inhibitor) | Mouse | Spinal Cord | 14.2 ng/g (from 0.3 ng/g) | [9] |

| p-Chlorophenylalanine, Tranylcypromine, L-Tryptophan | Rat | Whole Brain | 96.7 ± 21.9 ng/g (from 0.6 ng/g) | [10][11] |

Table 3: Receptor Binding and Functional Activity of this compound

This compound exhibits agonist activity at several key receptors, with varying potencies.

| Receptor | Species/System | Activity Type | Potency (EC₅₀ / Kᵢ) | Reference(s) |

| TAAR1 | Rat | Full Agonist | Potent (specific value not stated) | [6] |

| TAAR1 | Human | Partial Agonist | Very Weak (specific value not stated) | [6] |

| 5-HT₂ₐ | Human | Full Agonist | 7.36 ± 0.56 nM | [6] |

| 5-HT₂ₐ (β-arrestin) | Human | Agonist | 3,485 ± 234 nM | [6] |

| 5-HT₁ₐ | Human | Inactive | N/A | [6] |

Receptor Interactions and Signaling Pathways

This compound exerts its neuromodulatory effects by acting as an agonist at two main classes of receptors: Trace Amine-Associated Receptors (TAARs) and serotonin (5-HT) receptors.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) recognized as a primary target for trace amines, including this compound.[6][12] It is expressed in key monoaminergic brain regions, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN).[5] TAAR1 activation by this compound initiates several downstream signaling cascades:

-

Gαs-Protein Pathway: The canonical pathway involves the coupling to Gαs proteins, which activates adenylyl cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP).[12] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate numerous downstream targets to modulate neuronal activity.[12][13]

-

β-Arrestin2-Dependent Pathway: TAAR1 also signals independently of G-proteins through a β-arrestin2-dependent mechanism, which involves the protein kinase B (AKT)/glycogen synthase kinase 3 (GSK-3)β signaling cascade.[12]

-

ERK1/2 Pathway: TAAR1 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK1/2) pathway, which upregulates the anti-apoptotic protein Bcl-2, suggesting a role in neuroprotection.[14]

Caption: Major signaling cascades activated by this compound binding to the TAAR1 receptor.

Serotonin (5-HT) Receptors

This compound is structurally similar to serotonin and directly interacts with several 5-HT receptors. Its most significant interaction is with the 5-HT₂ₐ receptor, where it acts as a full agonist with high potency.[6] The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).[15] This pathway is crucial for modulating neuronal excitability and plasticity and is believed to mediate many of the psychoactive effects of this compound-related compounds.[1][16]

Caption: The Gq-coupled signaling cascade initiated by this compound at 5-HT2A receptors.

Experimental Protocols: Quantification of this compound in Brain Tissue

Accurate measurement of endogenous this compound is challenging due to its low concentration and rapid turnover. High-Performance Liquid Chromatography (HPLC) with fluorometric detection is a widely used and sensitive method.[10][11]

Detailed Methodology

-

Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often an acidic solution (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of this compound.

-

Extraction: this compound is extracted from the homogenate into an organic solvent, such as ethyl acetate.[10][11] This step separates the lipophilic this compound from the aqueous phase containing salts and other polar molecules. An internal standard (e.g., deuterated this compound) is added at this stage for accurate quantification.

-

Purification/Cleanup: The organic extract is then purified to remove interfering compounds. A common method involves using a weak cation-exchange solid-phase extraction (SPE) column.[10][11] this compound, being a primary amine, binds to the resin while neutral and acidic compounds are washed away. It is then eluted with a stronger buffer.

-

Chromatographic Separation: The purified extract is injected into an HPLC system. Separation is typically achieved on a reversed-phase column (e.g., μBondapak C₁₈) under isocratic conditions (constant mobile phase composition).[10][11] The mobile phase is carefully optimized to achieve good separation of this compound from other indoleamines like serotonin.

-

Detection and Quantification: this compound is detected using a fluorescence detector. The indole (B1671886) ring of this compound is naturally fluorescent, and detection is highly sensitive when using an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm (though other wavelengths can be used).[11] The concentration is calculated by comparing the peak area of the this compound from the sample to a standard curve generated with known concentrations of this compound and corrected for recovery using the internal standard. More advanced methods may use mass spectrometry (LC-MS) for even greater specificity and sensitivity.[17]

Caption: A typical workflow for the quantification of this compound from brain tissue samples.

Conclusion

Endogenous this compound is far more than a simple metabolic intermediate of tryptophan. It is a potent, neuroactive molecule with a distinct anatomical distribution and a unique pharmacological profile. Its rapid synthesis and degradation suggest a role as a dynamic modulator of neuronal function. By acting on both the high-affinity 5-HT₂ₐ receptor and the trace amine-specific TAAR1 receptor, this compound can influence a wide range of cellular processes and neurotransmitter systems, including those of serotonin and dopamine. While its precise physiological roles under normal and pathological conditions are still being unraveled, the evidence strongly indicates that this compound is an important, albeit low-concentration, player in the complex neurochemistry of the mammalian brain. Further research into its function may open new avenues for understanding neuropsychiatric disorders and developing novel therapeutic agents.[4][6]

References

- 1. examine.com [examine.com]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. This compound: a neuromodulator or neurotransmitter in mammalian brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a metabolite of tryptophan implicated in various neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Frontiers | N, N-Dimethylthis compound (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 8. Tryptophan availability and the control of 5-hydroxythis compound and this compound synthesis in human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The distribution and turnover of this compound in the brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of this compound in brain using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 13. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making Sense of Psychedelics in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dimethylthis compound - Wikipedia [en.wikipedia.org]

- 17. Comprehensive this compound Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]

The Discovery of Novel Tryptamine Derivatives from Fungal Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely untapped reservoir of bioactive compounds, among which tryptamine derivatives have garnered significant attention for their profound pharmacological effects. Primarily known for their psychoactive properties, these molecules, particularly those isolated from Psilocybe species, are now at the forefront of a renaissance in psychedelic research for therapeutic applications. This technical guide provides a comprehensive overview of the discovery of novel this compound derivatives from fungi, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Introduction to Fungal Tryptamines

This compound derivatives are a class of indole (B1671886) alkaloids structurally related to the neurotransmitter serotonin (B10506) (5-hydroxythis compound). In fungi, these compounds are biosynthesized from the amino acid tryptophan. The most well-known fungal tryptamines include psilocybin and its active metabolite, psilocin. However, a growing body of research is shedding light on a variety of other naturally occurring analogs, such as baeocystin (B1212335), norbaeocystin, and aeruginascin, each with unique pharmacological profiles.[1] These compounds are primarily found in mushrooms of the genus Psilocybe, but have also been identified in other genera like Panaeolus, Inocybe, and Gymnopilus.[2]

The renewed interest in these compounds stems from their potential to treat a range of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).[3] Understanding the subtle structural and functional differences between these derivatives is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Quantitative Bioactivity Data

The pharmacological activity of fungal this compound derivatives is primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative analysis of the bioactivity of several important fungal tryptamines and their metabolites.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Psilocin | 5-HT2A | 13 | [4] |

| Norpsilocin | 5-HT2A | 22 | [4] |

| Psilocybin | 5-HT2A | 197 | [4] |

| Baeocystin | 5-HT2A | >5000 | [4] |

Table 1: Receptor Binding Affinities of Fungal this compound Derivatives. This table presents the binding affinities (Ki) of psilocin, norpsilocin, psilocybin, and baeocystin for the human 5-HT2A receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) | Reference |

| Psilocin | 5-HT2A Calcium Mobilization | 13 | Partial Agonist | [4] |

| Norpsilocin | 5-HT2A Calcium Mobilization | 22 | 89-96% (Full Agonist) | [4] |

Table 2: Functional Activity of Fungal this compound Derivatives at the 5-HT2A Receptor. This table summarizes the functional potency (EC50) and efficacy (Emax) of psilocin and norpsilocin in a calcium mobilization assay, a measure of Gq-mediated signaling.

| Compound | Assay | Potency (ED50, mg/kg) | Reference |

| Psilocin | Head-Twitch Response (Mouse) | 0.11-0.29 | [4] |

| Psilocybin | Head-Twitch Response (Mouse) | 0.11-0.29 | [4] |

| Baeocystin | Head-Twitch Response (Mouse) | Inactive | [5] |

Table 3: In Vivo Psychedelic-like Activity of Fungal this compound Derivatives. This table shows the potency (ED50) of psilocin, psilocybin, and baeocystin to induce the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize novel fungal this compound derivatives.

Isolation and Quantification of this compound Derivatives from Fungal Material

Objective: To extract, identify, and quantify this compound derivatives from fungal biomass.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [6][7]

-

Sample Preparation:

-

Lyophilize (freeze-dry) fungal material to a constant weight.

-

Homogenize the dried material into a fine powder using a bead mill or mortar and pestle.

-

Accurately weigh approximately 20 mg of the powdered sample into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol (B129727) or an acidified acetonitrile-water mixture).[8]

-

Add an internal standard solution (e.g., psilocin-d10 and psilocybin-d4) to each sample for accurate quantification.[7]

-

Vortex the mixture vigorously for 1 minute.

-

Sonication in an ultrasonic bath for 30 minutes can improve extraction efficiency.[9]

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes.

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted multiple times, and the supernatants pooled.[9]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

-

Chromatographic Separation (UHPLC):

-

Column: A reverse-phase column, such as a Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm), is suitable.[7]

-

Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water.[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compounds of interest.

-

Flow Rate: 0.3 mL/min.[7]

-

Injection Volume: 5 µL.[7]

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each this compound derivative and the internal standards.

-

Calibration: A calibration curve is constructed using analytical standards of the this compound derivatives of known concentrations to enable accurate quantification.

-

In Vitro Pharmacological Characterization

Objective: To determine the binding affinity and functional activity of this compound derivatives at specific receptors.

a) Radioligand Binding Assay [4]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

-

Preparation:

-

Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from transfected cell lines.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.

-

-

Assay Protocol:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

b) Calcium Mobilization Assay [4][10]

Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.

-

Cell Culture:

-

Use a cell line (e.g., U2OS or HEK293) stably expressing the human 5-HT2A receptor.

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

-

Assay Protocol:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the cells to allow for dye uptake and de-esterification.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra).

-

Add varying concentrations of the test compound to the wells and immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.

-

Calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal response relative to a reference agonist like serotonin) from the curve.

-

c) β-Arrestin Recruitment Assay [11][12]

Principle: This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), a key event in receptor desensitization and an alternative signaling pathway.

-

Assay Technology:

-

Several commercial platforms are available, such as the PathHunter assay (DiscoverX), which uses enzyme fragment complementation.

-

-

Assay Protocol:

-

Use a cell line co-expressing the GPCR of interest fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).

-

Plate the cells in a multi-well plate.

-

Add varying concentrations of the test compound and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents containing the enzyme substrate.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

The chemiluminescent signal is proportional to the amount of β-arrestin recruited to the receptor.

-

Generate a dose-response curve and calculate the EC50 and Emax values.

-

In Vivo Behavioral Assessment

Objective: To assess the psychedelic-like and antidepressant-like effects of this compound derivatives in animal models.

a) Head-Twitch Response (HTR) Assay [13]

Principle: The HTR in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

-

Animals:

-

Male C57BL/6J mice are commonly used.

-

-

Procedure:

-

Habituate the mice to the testing chambers (e.g., clear cylindrical enclosures) for a period before drug administration.

-

Administer the test compound via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

Immediately after injection, place the mice back into the testing chambers.

-

Record the number of head twitches over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using automated video tracking software.

-

-

Data Analysis:

-

Plot the total number of head twitches against the dose of the compound to generate a dose-response curve.

-

Calculate the ED50, the dose that produces 50% of the maximal response.

-

b) Forced Swim Test (FST) [3]

Principle: The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the time spent immobile.

-

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

-

Procedure:

-

Administer the test compound at a specific time before the test (e.g., 30 minutes).

-

Place the mouse in the water-filled cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the drug-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.

-

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex processes involved in the action and analysis of fungal tryptamines, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: Experimental Workflow for Fungal this compound Drug Discovery.

Conclusion

The exploration of novel this compound derivatives from fungal species holds immense promise for the future of neuropsychiatric medicine. A systematic and rigorous approach, combining advanced analytical techniques for isolation and quantification with a comprehensive suite of in vitro and in vivo pharmacological assays, is essential for unlocking the full therapeutic potential of these fascinating molecules. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery. By understanding the intricate structure-activity relationships and the underlying signaling pathways, the scientific community can pave the way for the development of the next generation of safer and more effective treatments for mental health disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ataibeckley.com [ataibeckley.com]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. news-medical.net [news-medical.net]

Exploring the Structure-Activity Relationship of Tryptamine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of tryptamine analogs, a class of compounds known for their significant effects on the central nervous system, primarily through interaction with serotonin (B10506) (5-HT) receptors. This document delves into the synthesis, receptor binding affinities, and functional activities of various this compound derivatives, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction to this compound Analogs and their Significance

Tryptamines are a class of monoamine alkaloids that share a common chemical structure, featuring an indole (B1671886) ring connected to an amino group by a two-carbon side chain. The parent compound, this compound, is a naturally occurring substance found in plants, animals, and fungi, and serves as a metabolic precursor to the neurotransmitter serotonin. The diverse pharmacological effects of this compound analogs are primarily attributed to their interactions with serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs.[1][2] The study of the SAR of these analogs is crucial for understanding the molecular basis of their psychoactive properties and for the rational design of novel therapeutic agents targeting the serotonergic system.

Core Structure-Activity Relationships

The pharmacological profile of this compound analogs can be systematically modified by chemical substitutions at various positions on the this compound scaffold. These modifications influence the compound's affinity for different receptor subtypes and its functional activity as an agonist, partial agonist, or antagonist.

Indole Ring Substitutions

Substitutions on the indole ring, particularly at the 4- and 5-positions, have a profound impact on receptor affinity and efficacy.

-

4-Position: Hydroxylation at the 4-position, as seen in psilocin (4-HO-DMT), generally enhances potency at 5-HT₂A receptors.[3][4] Acetylation of the 4-hydroxy group to form compounds like 4-AcO-DMT often results in a prodrug that is readily hydrolyzed in vivo to the active 4-hydroxy analog.[5] This O-acetylation can reduce in vitro 5-HT₂A potency by 10- to 20-fold but does not significantly alter agonist efficacy.[3][4]

-

5-Position: The presence of a methoxy (B1213986) group at the 5-position, as in 5-MeO-DMT, is known to increase potency compared to unsubstituted tryptamines.[6] This substitution can significantly enhance affinity for several serotonin receptor subtypes.

Ethylamine (B1201723) Side Chain Modifications

Alterations to the ethylamine side chain can influence metabolic stability and receptor interaction. For instance, α-methylation of the side chain can protect the molecule from degradation by monoamine oxidase (MAO), thereby prolonging its duration of action.

N-Alkylation of the Amino Group

Substitution on the terminal amine with alkyl groups is a critical determinant of pharmacological activity.

-

N,N-dialkylation: Symmetrical and asymmetrical N,N-dialkyl substituents are common among psychoactive tryptamines. Increasing the size of the N-alkyl groups can modulate receptor selectivity. For example, bulkier N-alkyl groups have been associated with lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.[3][4]

-

N-Isopropyl-N-methylthis compound (MiPT): This analog and its derivatives are examples of asymmetrical N-alkylation that are actively being studied.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of a selection of this compound analogs at key serotonin receptors. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin Receptors

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂B | 5-HT₂C | SERT |

| This compound | >10,000 | - | - | - | 1,600 |

| N,N-Dimethylthis compound (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |

| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |

| 4-AcO-DMT | 220 | 140 | 17 | 46 | 4,800 |

| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |

| N,N-Diallylthis compound (DALT) | 224 | 701 | 1,014 | 1,087 | 3,745 |

| 4-HO-DALT | 204 | 133 | 2,593 | 1,018 | 10,000 |

| 5-MeO-DALT | 50 | 83 | 1,220 | 504 | 499 |

Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not available.

Table 2: Functional Potencies (EC₅₀, nM) of this compound Analogs at the 5-HT₂A Receptor

| Compound | EC₅₀ (nM) | Emax (%) |

| Serotonin (5-HT) | 11.2 | 100 |

| Psilocin (4-HO-DMT) | 13.6 | 98.1 |

| 4-HO-MET | 19.4 | 100 |

| 4-HO-DET | 24.1 | 99.8 |

| 4-HO-DIPT | 80.9 | 98.9 |

| 4-AcO-DMT | 205 | 79.2 |

| 4-AcO-DIPT | 1,470 | 74.6 |

Note: Data is primarily from calcium mobilization assays and represents the mean of multiple experiments.[3][4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of this compound analogs. The following sections outline the core experimental protocols used in SAR studies.

Synthesis of this compound Analogs

The synthesis of this compound analogs often starts from a substituted indole. A common route for producing psilocybin and its analogs involves the following key steps:

-

Protection of the indole nitrogen: This is often necessary to prevent side reactions.

-

Introduction of the ethylamine side chain: This can be achieved through various methods, such as the Speeter-Anthony this compound synthesis.

-

Modification of the indole ring or N-alkylation: Substituents are introduced at the desired positions.

-

Deprotection and purification: The final product is isolated and purified, often using chromatographic techniques.

A representative synthesis of psilocybin starts from 4-acetoxyindole, which is acylated with oxalyl chloride, followed by reaction with dimethylamine (B145610) to form a ketoamide. This intermediate is then reduced with lithium aluminum hydride (LAH) to yield psilocin. Finally, psilocin is phosphorylated to give psilocybin.[7]

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The general protocol is as follows:

-

Receptor Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂A) are prepared from cell lines or animal tissues.

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) and varying concentrations of the unlabeled test compound (this compound analog).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays used to measure the activation of Gq-coupled receptors, such as the 5-HT₂A receptor.

-

Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Addition: The this compound analog is added to the cells at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.

-

Data Analysis: The data is used to generate concentration-response curves and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) of the compound.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs is a complex and multifaceted field of study. By systematically modifying the this compound scaffold and evaluating the resulting changes in receptor binding and functional activity, researchers can gain valuable insights into the molecular mechanisms underlying their pharmacological effects. This guide provides a foundational understanding of the key SAR principles, quantitative data for a range of analogs, and detailed experimental protocols to aid in the design and execution of future research. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles for a variety of neuropsychiatric disorders.

References

- 1. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

Tryptamine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine, a naturally occurring monoamine alkaloid, serves as a fundamental building block in the vast and intricate world of medicinal chemistry. Its indole (B1671886) core connected to an ethylamine (B1201723) side chain provides a versatile scaffold that has been ingeniously modified to create a plethora of pharmacologically active compounds. This technical guide delves into the pivotal role of this compound in drug discovery, exploring its synthetic derivatization, therapeutic applications, and the underlying molecular mechanisms of its diverse biological activities. We present a comprehensive overview of key this compound-based drugs, detailed experimental protocols for their synthesis and evaluation, and a thorough examination of their engagement with critical signaling pathways. Quantitative structure-activity relationship (QSAR) studies are also discussed, providing insights into the rational design of novel this compound derivatives. This guide aims to be an essential resource for researchers and professionals engaged in the development of next-generation therapeutics targeting a wide range of diseases, from central nervous system disorders to cancer.

Introduction: The this compound Core

The this compound framework is a recurring motif in numerous natural products and synthetic drugs, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[1] Structurally similar to the essential amino acid tryptophan, from which it is biosynthetically derived, this compound is the parent compound for a class of molecules with profound physiological effects.[2] Its inherent ability to interact with a variety of biological targets, most notably serotonin (B10506) (5-hydroxythis compound, 5-HT) receptors, has made it a focal point for drug design and development.[3][4]

The indole nucleus of this compound is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties. Substitutions on the indole ring, the ethylamine side chain, and the terminal amino group have led to the discovery of compounds with diverse therapeutic applications, including antimigraine agents, antidepressants, antipsychotics, and anticancer drugs.[2][5] This guide will explore the chemical space of this compound derivatives and their journey from laboratory synthesis to clinical investigation.

Synthetic Strategies for this compound Derivatives

The chemical synthesis of this compound and its analogs is a well-established field, with numerous methodologies developed to introduce structural diversity. These strategies can be broadly categorized into classical indole syntheses followed by side-chain elaboration, and more direct modifications of the this compound scaffold itself.

General Synthetic Protocols

2.1.1. Synthesis of N-Acyl Tryptamines

A sustainable and efficient method for the synthesis of N-acyl tryptamines involves the coupling of this compound with carboxylic acids using a peptide coupling agent.[6][7]

-

General Procedure: To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent such as ethyl acetate (B1210297) (EtOAc), add this compound (1.2 eq), triethylamine (B128534) (Et3N, 2.0 eq), and propylphosphonic anhydride (B1165640) (T3P, 50 wt% solution in EtOAc, 1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with EtOAc. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]

2.1.2. Synthesis of this compound-Piperazine-2,5-dione Conjugates

A facile route to synthesize N-heterocyclic fused this compound-piperazine-2,5-dione conjugates has been developed via a post-Ugi cascade reaction.[8]

-

Procedure: A mixture of an aldehyde (1.0 mmol), an alkyne (1.0 mmol), this compound (1.0 mmol), and an isocyanide (1.0 mmol) in methanol (B129727) (2.0 mL) is stirred under air. After the reaction is complete (monitored by TLC), the solvent is removed. The crude Ugi adduct is then dissolved in acetonitrile (B52724) (3.0 mL), and potassium carbonate (K2CO3, 2.0 mmol) is added. The mixture is subjected to microwave irradiation in a sealed tube at 120 °C for 10 minutes. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired this compound-piperazine-2,5-dione conjugate.[8]

2.1.3. Synthesis of Oleanolic Acid-Tryptamine Amides

Oleanolic acid-tryptamine amides can be synthesized through a multi-step process involving the activation of the carboxylic acid group of oleanolic acid.[9][10]

-

Procedure:

-

Acetylation of Oleanolic Acid: Oleanolic acid is first acetylated using acetic anhydride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA) in tetrahydrofuran (B95107) (THF) at 90 °C for 3 hours.

-

Acid Chloride Formation: The resulting acetylated oleanolic acid is then treated with oxalyl chloride in dichloromethane (B109758) (DCM) at room temperature for 3 hours to form the corresponding acid chloride.

-

Amide Coupling: The acid chloride is then reacted with this compound or a substituted this compound in the presence of DIPEA in a DCM:dimethylformamide (DMF) (1:1) mixture at room temperature for 12 hours to yield the acetylated amide.

-

Deacetylation: The final oleanolic acid-tryptamine amide is obtained by deacetylation using lithium hydroxide (B78521) monohydrate (LiOH·H2O) in methanol at 80 °C for 4 hours.[9]

-

Pharmacological Evaluation of this compound Derivatives

The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo assays designed to determine their affinity for specific molecular targets and their functional effects.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

-

General Protocol for 5-HT Receptor Binding Assay:

-

Membrane Preparation: Cell membranes expressing the target 5-HT receptor subtype are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[13]

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[14][15]

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.[13]

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[11]

-

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For G-protein coupled receptors (GPCRs) like most 5-HT receptors, common functional assays include measuring the production of second messengers such as inositol (B14025) phosphates or cyclic AMP, or monitoring changes in intracellular calcium concentration.[16][17]

-

Protocol for Calcium Mobilization Assay:

-

Cell Plating: Cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A or 5-HT2C) are seeded in a 96-well plate.[18][19]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) that will fluoresce upon binding to intracellular calcium.[20][21]

-

Compound Addition: The test compound is added to the wells.

-

Signal Detection: The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels upon receptor activation.[21][22]

-

Data Analysis: The data is used to generate a dose-response curve and determine the half-maximal effective concentration (EC50) of the compound.[23]

-

Quantitative Data of this compound Derivatives

The following tables summarize the quantitative data for a selection of this compound derivatives, highlighting their binding affinities and functional potencies at various serotonin receptors and the serotonin transporter (SERT).

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | Reference(s) |

| Serotonin | 2.0 | 12 | 1.4 | 5.0 | [7] |

| This compound | >10,000 | 866 | >10,000 | >10,000 | [20] |

| N,N-Dimethylthis compound (DMT) | 6.5 - 2100 | - | 39 - 1200 | 190 - 2100 | [1][14] |

| Psilocin (4-HO-DMT) | 130 | - | 40 | 30 | [24] |

| 5-MeO-DMT | 16 | - | 4.8 | 20 | [25] |

| 5-(Nonyloxy)this compound | >300 | 1 | - | - | [26] |

| 5-[(7,7-dimethylheptyl)oxy]this compound | >400 | 2.3 | - | - | [26] |

Table 2: Functional Potencies (EC50, nM) of this compound Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference(s) |

| Serotonin | 1.8 | 14.0 | 1.16 | [13][27] |

| N,N-Dimethylthis compound (DMT) | - | 527 | - | [28] |

| Psilocin (4-HO-DMT) | - | 561 | - | [29] |

| 4-HO-DMET | - | 13,900-46,800 | - | [30] |

| 4-HO-DMPT | - | 13,900-46,800 | - | [30] |

Table 3: Inhibition of Serotonin Transporter (SERT) by this compound Derivatives

| Compound | SERT Ki (nM) | SERT IC50 (nM) | Reference(s) |

| N,N-Dimethylthis compound (DMT) | 4,000 | - | [3] |

| N,N-Dipropylthis compound (DPT) | 594 | - | [3] |

| Psilocin (4-HO-DMT) | 3,650–>10,000 | 662–3,900 | [24][29] |

| 4-MeO-DiPT | - | High Potency | [28] |

| 4-MeO-MiPT | - | High Potency | [28] |

Table 4: Pharmacokinetic Properties of Selected Triptan Drugs

| Drug | Bioavailability (%) | Tmax (h) | Half-life (h) | Active Metabolites | Reference(s) |

| Sumatriptan | 14 (oral) | 1.5-2.5 | ~2 | No | [5][31][32] |

| Zolmitriptan | 40-48 | 1.5-2 | 2.5-3 | Yes | [5][31] |

| Rizatriptan | 45 | 1-1.5 | 2-3 | Yes | [5][31] |

| Naratriptan | 63-74 | 2-3 | 6 | No | [5][31] |

| Almotriptan | ~70 | 1.5-3.5 | 3-4 | No | [5][31] |

| Eletriptan | ~50 | 1.5 | ~4 | Yes | [5][31] |

| Frovatriptan | 24-30 | 2-4 | 26 | No | [5][31] |

Signaling Pathways of this compound Derivatives

This compound derivatives exert their pharmacological effects by modulating various intracellular signaling cascades, primarily through their interaction with serotonin receptors. The specific signaling pathway activated depends on the receptor subtype and the G-protein to which it couples.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor.[33] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).[33] Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[33]

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor.[34][35] Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[34] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[35] The resulting increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[35]

5-HT2C Receptor Signaling

Similar to the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C and the subsequent production of IP3 and DAG, ultimately resulting in an increase in intracellular calcium and activation of PKC.[4][30]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[36][37] In the context of this compound derivatives, QSAR studies have been employed to identify the structural features that are crucial for their affinity and selectivity for different serotonin receptor subtypes.[38]

-

Methodology:

-

Data Collection: A dataset of this compound analogs with their experimentally determined biological activities (e.g., pIC50 values) is compiled.[38]

-

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

-

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[1]

-

QSAR studies on this compound derivatives have revealed that substitutions at the 4-position of the indole ring and the nature of the N,N-dialkyl substituents on the ethylamine side chain significantly influence their selectivity for 5-HT2A receptors over other subtypes.[25]

Clinical Landscape of this compound-Based Therapeutics

Several this compound derivatives have been successfully developed into clinically approved drugs, while others are currently under investigation in clinical trials for various indications.

Triptans for Migraine

The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, revolutionized the treatment of acute migraine.[31] Sumatriptan was the first triptan to be marketed, and several second-generation triptans with improved pharmacokinetic profiles have since been developed.[5][31]

Psychedelics in Psychiatry

There is a resurgence of interest in the therapeutic potential of psychedelic tryptamines, such as psilocybin and N,N-dimethylthis compound (DMT), for the treatment of various psychiatric disorders.

-

Psilocybin for Depression: Numerous clinical trials have investigated the efficacy of psilocybin-assisted therapy for major depressive disorder (MDD) and treatment-resistant depression (TRD).[4][10][11][12][39] Phase 2 trials have shown that a single dose of psilocybin, in conjunction with psychological support, can lead to rapid and sustained reductions in depressive symptoms.[10][11]

-

DMT for Major Depressive Disorder: Clinical trials are also underway to evaluate the therapeutic potential of DMT for MDD.[2][8][16][40][41] A phase 2a study of an intravenous formulation of DMT (SPL026) demonstrated a significant and rapid antidepressant effect.[8][40]

Table 5: Overview of Selected Clinical Trials of this compound-Based Drugs

| Drug | Indication | Phase | Key Findings | Reference(s) |

| Psilocybin | Treatment-Resistant Depression | Phase 2b | 25mg dose showed significant reduction in depression scores compared to 1mg control. | [39] |

| Psilocybin | Major Depressive Disorder | Phase 2 | Single dose of psilocybin led to a sustained reduction in depressive symptoms. | [11] |

| DMT (SPL026) | Major Depressive Disorder | Phase 2a | Significant reduction in depressive symptoms at 2 weeks post-dose compared to placebo. | [8][40] |

| DMT (SPL026) | Major Depressive Disorder | Phase 1 | Well-tolerated with mild and short-lived adverse events. | [2] |

Conclusion and Future Directions

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its rich chemical diversity and profound pharmacological activities have led to the development of important medicines and promising clinical candidates. The ongoing research into the therapeutic potential of psychedelic tryptamines for psychiatric disorders represents a paradigm shift in neuropsychopharmacology. Future research in this area will likely focus on the development of this compound derivatives with improved selectivity and safety profiles, as well as a deeper understanding of the complex signaling pathways they modulate. The continued exploration of the vast chemical space around the this compound core, guided by modern drug design principles and a growing understanding of its biological targets, holds immense promise for addressing unmet medical needs.

Experimental Workflows and Logical Relationships

References

- 1. benchchem.com [benchchem.com]

- 2. vjneurology.com [vjneurology.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Why pharmacokinetic differences among oral triptans have little clinical importance: a comment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin receptor binding affinities of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-hydroxythis compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. psychiatrictimes.com [psychiatrictimes.com]

- 9. researchgate.net [researchgate.net]

- 10. The development of psilocybin therapy for treatment-resistant depression: an update - PMC [pmc.ncbi.nlm.nih.gov]